はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 2 h, reflux; reflux → 0 °C
1.2 0 °C; 12 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Toluene ; overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 30 min, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
3.2 Solvents: Dichloromethane ; 1 h, 0 °C; 2 h, 2 °C
4.1 Catalysts: Magnesium bis(trifluoromethylsulfonyl)imide , 2-Piperidinecarboxamide, 1,1′-(1,3-propanediyl)bis[N-(4-bromo-2,6-dimethylphenyl… Solvents: 1,1,2,2-Tetrachloroethane ; 30 min, 35 °C
4.2 48 h, 35 °C
5.1 Reagents: 2,6-Lutidine , Sodium periodate , Dipotassium osmate Solvents: 1,4-Dioxane , Water ; 12 h, 35 °C
リファレンス
Enantioselective [2+2] Cycloaddition of Allenyl Imide with Mono-, or Disubstituted Alkenes
Xiao, Wanlong
; et al ,
Angewandte Chemie ,
2022 ,
61(44) ,